Laninamivir

influenza neuraminidase inhibitor noninferiority trial

Laninamivir (R-125489) is a 7-methoxy zanamivir derivative with slow neuraminidase dissociation kinetics—retaining full wild-type potency against H275Y oseltamivir-resistant N1 variants. Its octanoate prodrug (CS-8958, Inavir®) delivers a single inhaled dose maintaining intrapulmonary concentrations >IC50 for 10+ days. Essential for resistance surveillance panels, PK/PD modeling of long-acting pulmonary antivirals, and biophysical investigations of NA inhibitor binding kinetics. Differentiate oseltamivir-sensitive vs. resistant populations with confidence using validated Japanese seasonal GM IC50 baselines: A(H1N1)pdm09 2.77 nM, A(H3N2) 3.61 nM, B/Victoria 11.35 nM.

Molecular Formula C13H22N4O7
Molecular Weight 346.34 g/mol
CAS No. 203120-17-6
Cat. No. B1674463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaninamivir
CAS203120-17-6
Synonymslaninamivir
laninamivir octanoate
laninamivir octanoate hydrate
laninamivir octanoate monohydrate
R 125489
R-125489
R125489
Molecular FormulaC13H22N4O7
Molecular Weight346.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N
InChIInChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1
InChIKeyQNRRHYPPQFELSF-CNYIRLTGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Laninamivir (CAS 203120-17-6) for Influenza Research: Neuraminidase Inhibitor Procurement and Selection Guide


Laninamivir (R-125489) is a potent influenza neuraminidase (NA) inhibitor with IC50 values of 0.90 nM for avian H12N5 NA (N5), 1.83 nM for pandemic H1N1 N1 NA (p09N1), and 3.12 nM for A/RI/5+/1957 H2N2 N2 (p57N2) [1]. As a 7-methoxy derivative of zanamivir, laninamivir is administered clinically as its octanoate prodrug (CS-8958, laninamivir octanoate), which was approved in Japan in 2010 for influenza treatment under the brand name Inavir and for prophylaxis in 2013 [2]. The prodrug is converted to the active laninamivir moiety by esterases in the respiratory tract, enabling sustained local antiviral activity at the site of infection [3].

Laninamivir (CAS 203120-17-6) vs. In-Class Alternatives: Why Not All Neuraminidase Inhibitors Are Interchangeable


Despite sharing a common mechanism of action (neuraminidase active site inhibition), laninamivir exhibits pharmacokinetic and resistance profile characteristics that fundamentally differentiate it from oseltamivir, zanamivir, and peramivir. Laninamivir demonstrates slow binding to but slower dissociation from multiple wild-type neuraminidases compared to zanamivir, a kinetic property that contributes to its prolonged target engagement [1]. Crucially, laninamivir retains full activity against the clinically prevalent H275Y (H274Y in N2 numbering) oseltamivir-resistance mutation in N1 neuraminidases, whereas oseltamivir and peramivir are rendered ineffective against this variant [2]. Unlike oseltamivir (oral, twice-daily, 5-day course) and zanamivir (inhaled, twice-daily, 5-day course), laninamivir octanoate is administered as a single inhaled dose that maintains intrapulmonary concentrations exceeding the IC50 for influenza neuraminidases for over 10 days [3]. These differential features carry direct implications for experimental design, resistance surveillance, and therapeutic application selection.

Laninamivir (CAS 203120-17-6): Quantitative Comparative Evidence for Scientific Selection and Procurement


Single-Dose Regimen vs. Multi-Day Dosing: Comparative Clinical Efficacy of Laninamivir Octanoate 40 mg vs. Oseltamivir 75 mg Twice Daily

In a double-blind, randomized, noninferiority phase III clinical trial comparing a single inhaled 40 mg dose of laninamivir octanoate versus oral oseltamivir 75 mg administered twice daily for 5 days in adults with acute influenza (≤36 hours of symptom onset), the median time to illness alleviation was 73.0 hours for laninamivir octanoate 40 mg compared to 73.6 hours for oseltamivir, with a treatment difference of -0.6 hours (95% CI, -9.9 to 6.9 hours), establishing noninferiority of the single-dose regimen to the standard 5-day multi-dose oseltamivir course [1]. The 20 mg laninamivir octanoate dose demonstrated a median time to alleviation of 85.8 hours, a difference of 12.2 hours (95% CI, -1.5 to 17.2 hours) relative to oseltamivir [2].

influenza neuraminidase inhibitor noninferiority trial

Oseltamivir-Resistant H275Y Variant Susceptibility: Laninamivir vs. Oseltamivir and Peramivir

Laninamivir retains full inhibitory activity against influenza A(H1N1) viruses harboring the H275Y (N1 numbering; equivalent to H274Y in N2 numbering) neuraminidase substitution, a mutation that confers high-level resistance to oseltamivir and significantly reduces susceptibility to peramivir. In neuraminidase inhibition assays, laninamivir demonstrated a susceptibility profile similar to that of zanamivir against H275Y and N295S A(H1N1) variants as well as the E119V A(H3N2) variant, with retained wild-type level activity [1]. By contrast, oseltamivir exhibits >100-fold increases in IC50 against H275Y-bearing N1 neuraminidases, and peramivir shows moderate to high-level cross-resistance depending on the specific viral background [2].

antiviral resistance H275Y mutation neuraminidase inhibitor

Intrapulmonary Retention Kinetics: Laninamivir Epithelial Lining Fluid Concentrations vs. IC50 Threshold Over 10 Days

Following a single inhaled administration of 40 mg laninamivir octanoate in healthy volunteers, the active laninamivir concentration in epithelial lining fluid (ELF) exceeded the 50% inhibitory concentration (IC50) for viral neuraminidases at all time points examined up to 240 hours (10 days) post-dose [1]. Specifically, the active laninamivir is retained in the airway at concentrations higher than the IC50 against most influenza neuraminidases for over 10 days following a single inhalation dose of 20 or 40 mg [2]. The terminal elimination half-life of laninamivir from plasma is approximately 3 days (approximately 72 hours) following inhaled prodrug administration, compared to oseltamivir carboxylate's half-life of 6-10 hours and zanamivir's half-life of 2.5-5.1 hours after inhalation [3].

pharmacokinetics intrapulmonary distribution long-acting antiviral

Comparative In Vitro IC50 Values: Laninamivir vs. Oseltamivir, Peramivir, and Zanamivir in Contemporary Clinical Isolates (2023-24 Japanese Season)

In a comprehensive susceptibility analysis of influenza virus isolates from the 2023-24 season in Japan (n=100 patients), geometric mean (GM) IC50 values were determined for four neuraminidase inhibitors against A(H1N1)pdm09, A(H3N2), and B/Victoria-lineage viruses. For A(H1N1)pdm09, the GM IC50 values were: oseltamivir 0.90 nM, peramivir 0.62 nM, zanamivir 1.09 nM, and laninamivir 2.77 nM. For A(H3N2): oseltamivir 0.86 nM, peramivir 0.67 nM, zanamivir 1.64 nM, and laninamivir 3.61 nM. For B/Victoria: oseltamivir 16.12 nM, peramivir 1.84 nM, zanamivir 3.87 nM, and laninamivir 11.35 nM [1]. These values were comparable to those from the previous eleven seasons, confirming maintained susceptibility across all four NAIs over fourteen consecutive seasons in Japan [2].

IC50 neuraminidase inhibition assay influenza surveillance

Binding Kinetics Differentiation: Slower Dissociation of Laninamivir from Wild-Type Neuraminidases Compared to Zanamivir

In IC50 kinetics assays and a solid-phase reactivation assay, laninamivir demonstrated slow binding to but slower dissociation from multiple wild-type neuraminidases (including N1, N2, and N9 subtypes) compared to zanamivir [1]. The slower dissociation rate translates to prolonged target occupancy at the neuraminidase active site, a kinetic property that contributes mechanistically to the extended duration of antiviral effect observed in vivo. This kinetic differentiation persists despite the high structural similarity between laninamivir and zanamivir (laninamivir is a 7-methoxy derivative of zanamivir) [2].

binding kinetics neuraminidase dissociation rate

Postmarketing Clinical Effectiveness: Single-Dose Laninamivir Octanoate Efficacy Rates in Real-World Setting (n=3,542)

In a postmarketing surveillance study conducted during the 2010/2011 influenza season in Japan (n=3,542 patients evaluated for efficacy: type A n=3,179; type B n=342), single-dose laninamivir octanoate hydrate achieved physician-assessed efficacy rates of 97.6% for type A influenza and 93.3% for type B influenza, confirming effectiveness in more than 90% of patients with either type A or type B influenza virus infections [1]. The median duration to fever resolution was three days, and the median duration to relief from influenza symptoms was four days [2]. For comparative context, a separate observational study of 191 outpatients in Japan (2012-2013 season) found that alleviation of fever occurred significantly sooner with peramivir than with either zanamivir (p=0.0002) or oseltamivir (p=0.0059), but was not significantly different from that with laninamivir (p=0.0457; significance threshold p<0.0083 after Bonferroni correction) [3].

postmarketing surveillance real-world evidence clinical efficacy

Laninamivir (CAS 203120-17-6): Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Antiviral Susceptibility Surveillance Panels Requiring Oseltamivir-Resistance Benchmarking

Laninamivir serves as an essential comparator in neuraminidase inhibitor susceptibility surveillance panels, particularly for laboratories monitoring the prevalence of oseltamivir-resistant influenza strains. Given that laninamivir retains full wild-type level activity against the clinically prevalent H275Y oseltamivir-resistance mutation in A(H1N1) viruses while oseltamivir and peramivir exhibit high-level resistance to this variant, inclusion of laninamivir in susceptibility testing panels enables unambiguous differentiation between oseltamivir-sensitive and oseltamivir-resistant viral populations [1]. The 2023-24 Japanese seasonal surveillance data confirming maintained laninamivir susceptibility across fourteen consecutive seasons (GM IC50 values: A(H1N1)pdm09 2.77 nM; A(H3N2) 3.61 nM; B/Victoria 11.35 nM) provides contemporaneous baseline values for resistance threshold calibration [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Sustained Intrapulmonary Antiviral Exposure

For researchers developing PK/PD models of pulmonary antiviral therapy or studying the relationship between target-site drug exposure and antiviral effect duration, laninamivir octanoate provides a uniquely characterized system. Following a single inhaled 40 mg dose in healthy volunteers, laninamivir concentrations in epithelial lining fluid exceed the IC50 for viral neuraminidases for over 240 hours (10 days), with a plasma terminal elimination half-life of approximately 3 days [1]. This prolonged retention contrasts sharply with oseltamivir carboxylate's 6-10 hour half-life and zanamivir's 2.5-5.1 hour half-life [2]. The extensive preclinical and clinical PK characterization—including rat intratracheal administration studies demonstrating 19.12% lung retention at 24 hours and 14.1-hour plasma half-life of the active metabolite [3]—provides a robust data foundation for modeling long-acting pulmonary antiviral delivery systems.

Structure-Kinetic Relationship Studies of Neuraminidase-Inhibitor Interactions

Laninamivir offers a structurally defined comparator for biophysical investigations of neuraminidase-inhibitor binding kinetics, particularly studies examining the relationship between chemical modifications of the zanamivir scaffold and dissociation rates. Laninamivir is a 7-methoxy derivative of zanamivir, and direct head-to-head kinetic assays have demonstrated that this modification results in slower dissociation from wild-type N1, N2, and N9 neuraminidases compared to the parent compound zanamivir, while maintaining similar binding modes [1]. This kinetic differentiation provides a validated experimental system for studying how specific substituent modifications alter drug-target residence time without disrupting the core binding interactions, with direct implications for rational design of neuraminidase inhibitors with optimized target occupancy duration [2].

Pediatric Influenza Antiviral Studies with Nebulized Formulation Requirements

The development and clinical evaluation of a nebulizer formulation of laninamivir octanoate in pediatric patients (age <10 years) has generated formulation-specific efficacy and safety data supporting its use in populations where dry powder inhaler administration may be challenging [1]. This nebulizer formulation expands the accessible routes of administration for laninamivir octanoate beyond the approved TwinCaps dry powder inhaler, enabling researchers to study aerosolized delivery in experimental models of pediatric influenza or in populations with inhalation difficulty. The single-dose regimen (20 mg for children <10 years; 40 mg for children ≥10 years and adults) maintains the adherence advantage of the dry powder formulation while accommodating alternative delivery device requirements [2].

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